molecular formula C12H15N B12442320 3-Mesitylpropanenitrile CAS No. 27645-05-2

3-Mesitylpropanenitrile

Cat. No.: B12442320
CAS No.: 27645-05-2
M. Wt: 173.25 g/mol
InChI Key: DLSLPHKCRAOIEC-UHFFFAOYSA-N
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Description

3-Mesitylpropanenitrile is an organic compound with the molecular formula C12H15N. It features a mesityl group (a derivative of mesitylene) attached to a propanenitrile moiety. This compound is characterized by its aromatic ring and nitrile functional group, making it a versatile molecule in organic synthesis and industrial applications .

Properties

CAS No.

27645-05-2

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)propanenitrile

InChI

InChI=1S/C12H15N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-5H2,1-3H3

InChI Key

DLSLPHKCRAOIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mesitylpropanenitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of mesitylene with a suitable nitrile precursor. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of 3-Mesitylpropanenitrile may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Mesitylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Mesitylpropanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Mesitylpropanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating or electron-withdrawing nature of substituents .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of 3-Mesitylpropanenitrile: 3-Mesitylpropanenitrile is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in organic synthesis and industrial applications .

Biological Activity

3-Mesitylpropanenitrile (3-MPN) is a nitrile compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-MPN, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Antineoplastic Activity

Recent studies have indicated that 3-MPN exhibits significant antineoplastic properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted a high probability of antitumor activity. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro models, particularly against colorectal and breast cancer cells.

Table 1: Predicted Biological Activities of 3-MPN

Activity TypeProbability (P)
Antineoplastic>0.8
Anti-inflammatory0.75
Antifungal0.65
Antibacterial0.60

The mechanisms through which 3-MPN exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells via the activation of caspases and the modulation of cell cycle regulators. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.

Anti-inflammatory Properties

In addition to its antineoplastic effects, 3-MPN has been shown to possess anti-inflammatory activity. This was evidenced by reduced levels of inflammatory markers in animal models following treatment with the compound. The potential for 3-MPN to serve as an anti-inflammatory agent could have implications for conditions such as arthritis and other inflammatory diseases.

Antifungal and Antibacterial Activity

The compound also displays antifungal and antibacterial properties, making it a candidate for further exploration in the development of antimicrobial agents. In vitro studies have shown that 3-MPN inhibits the growth of various fungal strains and bacteria, suggesting its potential utility in treating infections.

Case Study 1: Colorectal Cancer Treatment

A recent case study investigated the efficacy of 3-MPN in a colorectal cancer model. The results indicated that treatment with 3-MPN led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound.

Case Study 2: Inflammatory Disease Model

In an animal model of inflammation, administration of 3-MPN resulted in decreased swelling and pain responses compared to untreated controls. These findings support the hypothesis that 3-MPN may be beneficial in managing inflammatory conditions.

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